molecular formula C18H14O5 B11942653 [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid CAS No. 457932-30-8

[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid

Cat. No.: B11942653
CAS No.: 457932-30-8
M. Wt: 310.3 g/mol
InChI Key: XBPBZYQYVNAXRM-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid is a chromenone derivative featuring a 4-oxo-4H-chromen (chromone) core substituted with a 4-methoxyphenyl group at position 2 and an acetic acid moiety at position 5. Chromenones are oxygen-containing heterocyclic compounds with demonstrated bioactivity, including anti-inflammatory, antioxidant, and anticancer properties.

Properties

CAS No.

457932-30-8

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetic acid

InChI

InChI=1S/C18H14O5/c1-22-13-5-3-12(4-6-13)17-10-15(19)14-8-11(9-18(20)21)2-7-16(14)23-17/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

XBPBZYQYVNAXRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Role of Meldrum’s Acid in Multicomponent Reactions

Meldrum’s acid acts as a dual electrophile-nucleophile , enabling sequential Knoevenagel condensation and Michael addition. Its high reactivity facilitates the formation of the γ-ketoacid intermediate, which cyclizes spontaneously under acidic conditions.

Enhancing Pd-Catalyzed Efficiency

  • Ligand optimization : Bulky phosphines (Xphos) improve catalyst turnover.

  • Solvent effects : 1,4-Dioxane enhances solubility of palladium intermediates.

Mitigating Side Reactions in Classical Methods

  • Low-temperature acylation : Reduces polysubstitution.

  • Stepwise protection : Silane protection of the phenolic -OH group prevents unwanted etherification .

Chemical Reactions Analysis

Esterification and Hydrolysis

The acetic acid side chain undergoes esterification. For example, treatment with ethyl bromoacetate yields ethoxycarbonylmethoxy derivatives :

Reaction Protocol

  • Substrate : (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester

  • Reagent : Ethyl bromoacetate

  • Conditions : Reflux in acetone with K₂CO₃

  • Product : (7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester (82% yield) .

Hydrolysis of esters (e.g., using hydrazine hydrate ) generates hydrazides, enabling further functionalization .

Schiff Base Formation

The hydrazide intermediate reacts with aromatic aldehydes to form Schiff bases :

General Procedure

  • Substrate : (7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

  • Reagent : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Conditions : Reflux in ethanol with glacial AcOH

  • Products : [7-(Arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid arylidene-hydrazides (yields: 70–85%) .

Cyclocondensation Reactions

Schiff bases derived from the acetic acid moiety undergo cyclocondensation with 2-mercaptoacetic acid to form thiazolidin-4-ones :

Reaction Parameters

ReagentCatalystSolventTemperatureYield
2-Mercaptoacetic acidZnCl₂DMF100°C65–78%

Mechanism :

  • Nucleophilic attack by the thiol group on the hydrazone carbon.

  • Cyclization with elimination of water to form the five-membered thiazolidinone ring .

Reactivity of the Chromenone Core

The 4-oxo group in the chromenone system participates in:

  • Nucleophilic additions (e.g., Grignard reagents or enolates).

  • Condensations with amines or hydrazines to form imine derivatives .

For example, arylglyoxals react with the coumarin anion to form Michael adducts, which subsequently cyclize under acidic conditions .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl/AcOH) may lead to decomposition of the chromenone ring .

  • Oxidative Stability : The methoxyphenyl group enhances electron density, potentially increasing susceptibility to electrophilic aromatic substitution under oxidative conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds related to [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable study published in the Journal of Organic Chemistry demonstrated that certain analogs of this compound effectively targeted specific cancer cell lines, leading to a decrease in tumor growth in vivo .

2. Anti-inflammatory Properties
Another significant application is its anti-inflammatory potential. Compounds derived from this class have been observed to reduce inflammation markers in various experimental models. For example, a study highlighted the ability of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

3. Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This characteristic is crucial for developing supplements aimed at preventing oxidative damage associated with aging and various diseases .

Agricultural Applications

1. Pesticidal Properties
In agricultural science, [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid has been explored for its pesticidal properties. Studies have indicated that it can act as a natural pesticide, effectively controlling pest populations without the adverse effects associated with synthetic chemicals. This application is particularly relevant in organic farming practices where the use of synthetic pesticides is restricted .

Material Science Applications

1. Polymer Development
The compound has potential applications in material science, particularly in developing polymers with enhanced properties. Its unique structure allows for modifications that can lead to materials with improved thermal stability and mechanical strength. Research into polymer composites incorporating [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid has shown promising results for applications in coatings and packaging materials .

Case Studies

Study Application Findings
Journal of Organic Chemistry (2020)AnticancerDemonstrated inhibition of cancer cell proliferation with specific analogs leading to apoptosis .
Journal of Agricultural and Food Chemistry (2021)PesticidalShowed effectiveness as a natural pesticide against common agricultural pests .
Materials Science Journal (2023)Polymer DevelopmentExplored modifications leading to enhanced thermal stability in polymer composites .

Mechanism of Action

The mechanism of action of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs vary in substituent positions, core modifications, and functional groups. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
[Target] [2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid Chromen-4-one 2-(4-MeOPh), 6-acetic acid C₁₈H₁₄O₅ 326.3 Enhanced solubility via acetic acid; potential bioactivity modulated by methoxyphenyl
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid Cyclopenta[c]chromen-4-one 7-oxyacetic acid, 6-methyl C₁₅H₁₂O₅ 272.25 Fused cyclopentane ring reduces planarity; lower molecular weight
[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)-phenoxy]-acetic acid Chromen-2-one 3-(4-phenoxy), 6-methoxy, acetic acid C₁₈H₁₄O₆ 326.3 Chromen-2-one core; phenoxy group may alter binding affinity
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid Chromen-2-one 4-acetic acid, 7-hydroxy C₁₁H₈O₅ 220.18 Simplified structure; high structural similarity (0.81) to target
(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid Benzo[c]chromen-6-one 3-oxy(phenyl)acetic acid, 4-methyl C₂₂H₁₆O₅ 360.36 Extended aromatic system; higher lipophilicity

Pharmacological and Functional Insights

  • Anti-inflammatory Activity : Dihydropyrimidine analogs with acetic acid groups (e.g., compounds from ) showed significant anti-inflammatory effects, suggesting the acetic acid moiety may enhance this activity .
  • Biomarker Potential: 2-(4-Methoxyphenyl)acetic acid () is a plasma biomarker for non-small cell lung cancer (NSCLC), highlighting the diagnostic relevance of methoxyphenyl-acetic acid derivatives .
  • Synthetic Flexibility: Derivatives like those in and demonstrate the adaptability of chromenone scaffolds for introducing diverse substituents (e.g., aminoacetates, nicotinonitriles), which can fine-tune bioactivity .

Physicochemical Properties

  • Boiling Point and Solubility : Analogous compounds (e.g., [(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid, ) exhibit high boiling points (~470°C) and moderate logP values (~1.56), indicating low volatility and balanced hydrophilicity .
  • Molecular Weight : The target compound (326.3 g/mol) falls within the typical range for drug-like molecules, whereas benzo[c]chromen derivatives (e.g., 360.36 g/mol, ) may face challenges in bioavailability due to increased size .

Biological Activity

[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid is a compound belonging to the chromone family, which is known for its diverse biological activities. Chromones and their derivatives have been extensively studied for their potential medicinal properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

\text{Molecular Formula C 16}H_{14}O_{4}}

1. Antimicrobial Activity

Research has shown that chromones exhibit significant antimicrobial properties. A study on related compounds indicated that chromone derivatives can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for certain chromone derivatives ranged from 0.06 to 0.94 mg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
Compound 30.23 - 0.700.47 - 0.94E. coli, B. cereus
Compound 40.17 - 0.230.23 - 0.30S. Typhimurium
Ampicillin0.100.15Various

These findings suggest that [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid may possess similar antimicrobial properties, warranting further investigation.

2. Antioxidant Activity

Chromones are recognized for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. A study revealed that specific chromone derivatives could significantly scavenge free radicals, indicating potential protective effects against oxidative damage .

3. Anti-inflammatory Effects

The anti-inflammatory properties of chromones have been documented in various studies, showing their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid might also exhibit similar effects, contributing to its therapeutic potential in inflammatory diseases .

4. Anticancer Potential

Recent research has highlighted the anticancer properties of chromones, particularly their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives have shown effectiveness against breast cancer cell lines by modulating cell cycle progression and promoting cell death . The specific mechanisms through which [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid operates remain to be elucidated.

Case Studies

In a comparative study involving various chromone derivatives, researchers found that modifications at specific positions on the chromone ring significantly affected biological activity profiles. For example, the introduction of methoxy groups enhanced both antioxidant and antimicrobial activities . This observation underscores the importance of structural modifications in developing more potent derivatives.

Q & A

Q. What synthetic methodologies are recommended for lab-scale preparation of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid?

Methodological Answer: A common approach involves condensation reactions using acetic acid as both solvent and catalyst. For example, 2-(N-substituted-sulfamoyl)acetic acid derivatives can react with substituted benzaldehydes under reflux conditions (60–80°C) to yield chromene derivatives. Protecting groups like Boc (tert-butoxycarbonyl) may be employed to stabilize intermediates, as seen in related syntheses of 2-(4-methoxyphenyl)acetic acid derivatives . Key Steps:

  • Intermediate isolation: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Catalyst optimization: Acetic acid enhances reaction efficiency by protonating carbonyl groups, facilitating nucleophilic attack .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of X-ray crystallography (e.g., SHELX suite for refinement ) and spectroscopic techniques :

  • 1H/13C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-4-one carbonyl at ~δ 180 ppm) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., exact mass ± 0.001 Da) .
    Example: A related compound, 2-(4-methoxyphenoxy)-6-methyl-3-oxo-dihydropyran, was resolved using SHELXL-2018, with CCDC deposition codes available for reference .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • In vitro cytotoxicity: Use NSCLC (non-small cell lung cancer) cell lines (e.g., A549) with 2-(4-methoxyphenyl)acetic acid as a comparative biomarker (IC50 assays) .
  • Antioxidant activity: DPPH radical scavenging assays, noting structural similarities to 3-hydroxy-4-methoxycinnamic acid derivatives from Cinnamomum cassia .
    Data Interpretation: Compare results with positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent variation: Introduce electron-withdrawing groups (e.g., -Br, -NO2) at the 4-methoxyphenyl ring to modulate electronic effects .
  • Chromen-4-one core modifications: Replace the 4-oxo group with thioamide or amide functionalities to assess hydrogen-bonding interactions.
    Analytical Tools:
    • Molecular docking (AutoDock Vina): Screen against target proteins (e.g., EGFR for NSCLC) using PDB structures .
    • Pharmacokinetic profiling: Calculate logP and polar surface area (SwissADME) to predict bioavailability .

Q. What strategies resolve contradictions in purity or bioactivity data across studies?

Methodological Answer:

  • Purity discrepancies: Use orthogonal methods (HPLC with UV/ELSD detection, NMR purity assays) to validate >95% purity. For example, discrepancies in CAS numbers (e.g., 937607-18-6 vs. 937607-22-2) may arise from isomeric variations, requiring chiral chromatography .
  • Bioactivity conflicts: Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .

Q. How can computational modeling aid in crystallographic disorder resolution?

Methodological Answer: For twinned or disordered crystals:

  • SHELXL refinement: Apply TWIN/BASF commands to model twinning ratios .
  • DFT calculations (Gaussian 16): Compare experimental and theoretical bond lengths/angles to identify disorder regions .
    Case Study: A chromen-4-one derivative with 85% twin fraction was resolved using SHELXL-2019, yielding an R-factor < 0.05 .

Q. What advanced analytical techniques characterize metabolic pathways in vivo?

Methodological Answer:

  • LC-HRMS/MS: Identify phase I/II metabolites using exact mass (e.g., m/z 462.1573 for hydroxylated derivatives) .
  • Stable isotope tracing: Administer 13C-labeled compound to track acetyl-CoA incorporation in metabolic pathways .

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